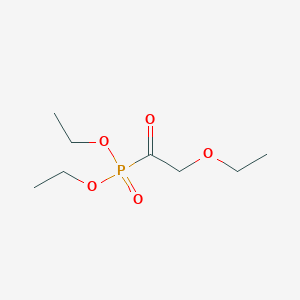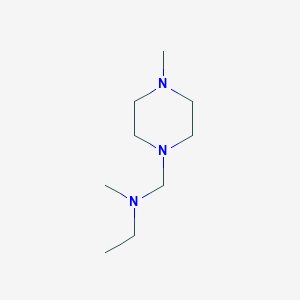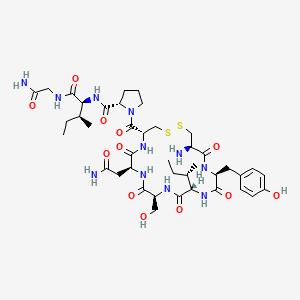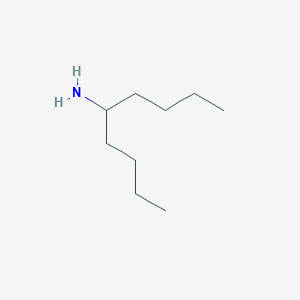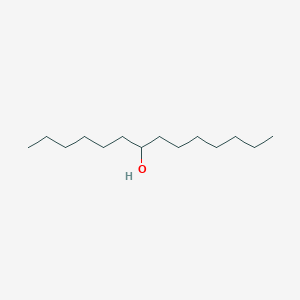
7-テトラデカノール
概要
説明
7-Tetradecanol is a long-chain fatty alcohol with the molecular formula C₁₄H₃₀O. It is a white, waxy solid that is practically insoluble in water but soluble in organic solvents such as diethyl ether and slightly soluble in ethanol . This compound is commonly used in various industrial applications due to its unique chemical properties.
科学的研究の応用
7-Tetradecanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
作用機序
is a straight-chain saturated fatty alcohol with the molecular formula C14H30O . It is a white crystalline solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol .
In general, fatty alcohols like 7-Tetradecanol can interact with lipid membranes, potentially affecting their fluidity and function .
Fatty alcohols are generally absorbed in the gastrointestinal tract and metabolized in the liver .
Fatty alcohols can have various biological effects, such as antimicrobial activity .
The action of 7-Tetradecanol can be influenced by various environmental factors. For example, the presence of other lipids can affect its solubility and absorption .
準備方法
Synthetic Routes and Reaction Conditions: 7-Tetradecanol can be synthesized through the hydrogenation of myristic acid or its esters. Myristic acid is commonly found in natural sources such as nutmeg, palm kernel oil, and coconut oil . The hydrogenation process involves the reduction of the carboxylic acid group to an alcohol group under high pressure and temperature in the presence of a catalyst, typically nickel or palladium.
Industrial Production Methods: Industrial production of 7-Tetradecanol often involves the Ziegler process, which uses ethylene and aluminum alkyls to produce long-chain alcohols. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 7-Tetradecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 7-Tetradecanol can yield hydrocarbons, typically through catalytic hydrogenation.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecane.
Substitution: Tetradecyl chloride.
類似化合物との比較
1-Tetradecanol (Myristyl Alcohol): A straight-chain saturated fatty alcohol with similar properties but differs in the position of the hydroxyl group.
1-Dodecanol: A shorter chain fatty alcohol with twelve carbon atoms, used in similar applications but with different physical properties.
1-Hexadecanol: A longer chain fatty alcohol with sixteen carbon atoms, offering different melting and boiling points.
Uniqueness of 7-Tetradecanol: 7-Tetradecanol is unique due to the position of its hydroxyl group, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct physical and chemical properties compared to its isomers and homologs .
特性
IUPAC Name |
tetradecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338572 | |
| Record name | 7-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-79-1 | |
| Record name | 7-Tetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-TETRADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses synthesizing maleic monoesters from various alcohols, including 7-tetradecanol. Why is the position of the hydroxyl group on the tetradecanol molecule (e.g., 7-tetradecanol vs. 1-tetradecanol) significant in the context of surfactant properties?
A1: While the paper doesn't directly compare the properties of surfactants derived from different isomers of tetradecanol, the position of the hydroxyl group can indeed influence surfactant behavior.
- Hydrophilic Head Group Orientation: The position of the hydroxyl group also impacts the orientation and hydration of the hydrophilic head group (in this case, the maleic monoester derived from the alcohol). This can affect the surfactant's solubility, surface tension-reducing abilities, and interactions with ions in solution, such as calcium ions, as explored in the paper [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
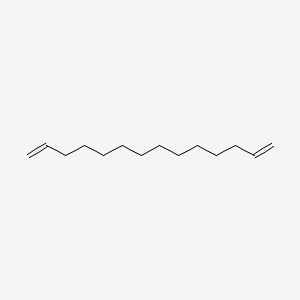
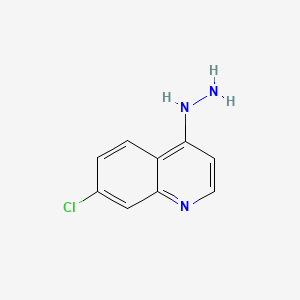
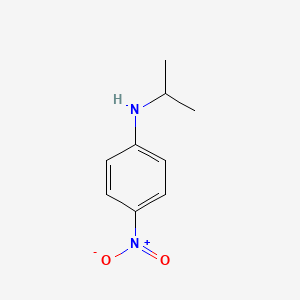
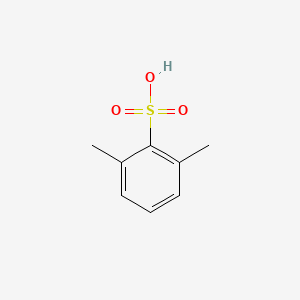
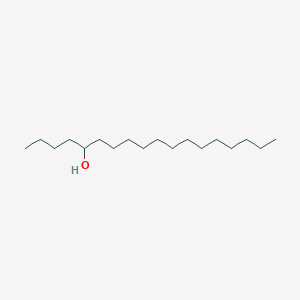
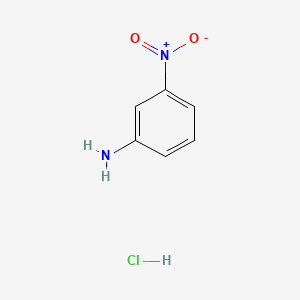
![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/new.no-structure.jpg)
![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)
